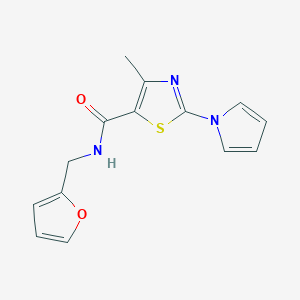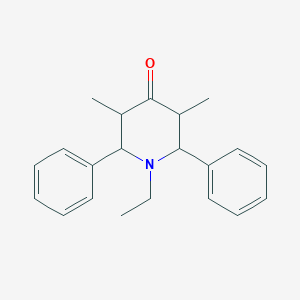
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was originally developed as an immunosuppressant drug and has been approved by the FDA for the treatment of multiple sclerosis. However, recent research has revealed that FTY720 has a wide range of biological activities that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
FTY720's mechanism of action is complex and involves multiple pathways. FTY720 is phosphorylated by sphingosine kinase 2, which results in the formation of FTY720-phosphate. FTY720-phosphate binds to sphingosine-1-phosphate receptors, which are involved in various cellular processes, including cell proliferation, migration, and survival. FTY720-phosphate also has immunomodulatory effects by inhibiting the egress of lymphocytes from lymphoid organs.
Biochemical and Physiological Effects:
FTY720 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation in cancer cells. FTY720 has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, FTY720 has been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTY720 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. FTY720 is also stable and can be stored for long periods of time. However, FTY720 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. FTY720 is also a complex molecule with multiple biological activities, which can make it difficult to study specific mechanisms of action.
Direcciones Futuras
There are several future directions for research on FTY720. One area of research is the development of FTY720 analogs with improved pharmacological properties. Another area of research is the investigation of FTY720's potential to treat other diseases, such as Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand FTY720's mechanism of action and its effects on various cellular pathways.
Métodos De Síntesis
FTY720 is synthesized from the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with furfuryl bromide and 1H-pyrrole-1-carboxaldehyde. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield FTY720.
Aplicaciones Científicas De Investigación
FTY720 has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory, anti-inflammatory, anti-cancer, and neuroprotective effects. FTY720 has also been investigated for its potential to treat a variety of diseases, including multiple sclerosis, cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-12(13(18)15-9-11-5-4-8-19-11)20-14(16-10)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHAPQLZAJTFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)

![9-hydroxy-5,5-dimethyl-11,15-dioxa-8-azatetracyclo[7.4.1.1~10,13~.0~2,7~]pentadec-2(7)-en-3-one](/img/structure/B4925178.png)
![ethyl 6-(5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B4925185.png)
![4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)
![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)
![4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)
![N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B4925207.png)
![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)
![7-benzoyl-11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4925225.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)